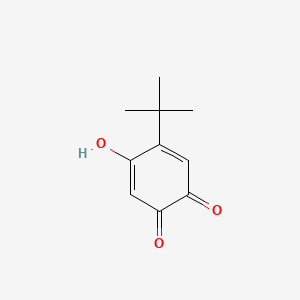

4-Tert-butyl-5-Hydroxycyclohexa-3,5-dien-1,2-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy- is an organic compound with the molecular formula C10H12O3 It is a derivative of cyclohexa-3,5-diene-1,2-dione, featuring a tert-butyl group and a hydroxyl group

Wissenschaftliche Forschungsanwendungen

2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antiproliferative effects.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialized chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 2,6-disubstituted phenols. One common method is the use of a catalyst to facilitate the oxidation process. For example, a catalyst can catalyze the oxidation of 2,6-disubstituted phenols by dioxygen, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, converting it into various quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Catalysts such as metal complexes and dioxygen are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Substituted cyclohexa-3,5-diene-1,2-dione derivatives.

Wirkmechanismus

The mechanism of action of 4-tert-butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets and pathways. For example, it can act as an oxidizing agent, participating in redox reactions that influence cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

3,5-Di-tert-butyl-1,2-benzoquinone: Another quinone derivative with similar structural features.

3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A related compound with a hydroxyl group and tert-butyl groups.

Uniqueness: 2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy- is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Biologische Aktivität

2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy- (CAS No. 719-22-2), also known as 2,6-Di-tert-butyl-p-benzoquinone, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activities, focusing on its anticancer properties and mechanisms of action.

- Molecular Formula: C14H20O2

- Molecular Weight: 220.3074 g/mol

- IUPAC Name: 2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione

- InChIKey: RDQSIADLBQFVMY-UHFFFAOYSA-N

Research indicates that compounds in the benzoquinone class, including 2,5-cyclohexadiene derivatives, exhibit anticancer properties through various mechanisms:

- Induction of Apoptosis: Studies have shown that these compounds can induce apoptosis in cancer cells. For instance, a derivative of this compound demonstrated time-dependent pro-apoptotic activity on human melanoma cell lines by activating caspases and cleaving poly-(ADP-ribose)-polymerase (PARP) proteins .

- Cytotoxicity Against Tumor Cells: The compound has shown significant cytotoxic effects against various human tumor cell lines. For example, derivatives with n-hexyl substitutions exhibited enhanced bioactivity and cytotoxicity compared to their counterparts .

- Reactive Oxygen Species (ROS) Production: The generation of ROS is another pathway through which these compounds exert their effects. Increased levels of ROS can lead to oxidative stress and subsequent cell death in cancer cells .

Study 1: Antiproliferative Activity

A study focused on the antiproliferative effects of various derivatives of cyclohexa-2,5-diene-1,4-dione assessed their cytotoxicity against several human cancer cell lines. The results indicated that specific modifications significantly enhanced their efficacy:

| Compound | Structure Modification | IC50 (µM) | Cell Line |

|---|---|---|---|

| V | 2-Hexyl substitution | 5.4 | Melanoma M14 |

| XII | 2,5-Dimethoxy-3-hexyl | 7.8 | Breast cancer MCF7 |

| XIII | 2-Hydroxy-5-methoxy | 6.3 | Colon cancer HCT116 |

These findings suggest that the structural modifications can lead to improved biological activity and specificity towards cancer cells .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's anticancer activity is mediated through multiple pathways:

- Caspase Activation: The activation of caspases was confirmed through flow cytometry analysis using Annexin V/PI staining methods.

- Cell Cycle Arrest: The compounds were shown to induce cell cycle arrest at the G0/G1 phase in treated cells, which is crucial for inhibiting tumor growth.

Eigenschaften

IUPAC Name |

4-tert-butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,3)6-4-8(12)9(13)5-7(6)11/h4-5,11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHREJGNFIKMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C(=O)C=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561005 |

Source

|

| Record name | 4-tert-Butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-70-9 |

Source

|

| Record name | 4-tert-Butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.